molecular formula C11H8N2S B15069963 [1,4]Thiazepino[5,6-b]indolizine CAS No. 928615-91-2

[1,4]Thiazepino[5,6-b]indolizine

Cat. No.: B15069963
CAS No.: 928615-91-2
M. Wt: 200.26 g/mol
InChI Key: YTOLJNIFIZRRHM-UHFFFAOYSA-N
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Description

[1,4]Thiazepino[5,6-b]indolizine is a heterocyclic compound that features a unique fusion of thiazepine and indolizine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a seven-membered thiazepine ring fused to an indolizine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Thiazepino[5,6-b]indolizine typically involves cyclization reactions that form the thiazepine and indolizine rings. One common method is the cyclocondensation of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with 2-bromoacetophenone can lead to the formation of the thiazepine ring, which can then be fused with an indolizine precursor through further cyclization reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: [1,4]Thiazepino[5,6-b]indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

[1,4]Thiazepino[5,6-b]indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,4]Thiazepino[5,6-b]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The exact pathways and molecular targets involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

    Indolizine: A nitrogen-containing heterocycle with a similar core structure but lacking the thiazepine ring.

    Thiazepine: A sulfur-containing seven-membered ring that can be fused with other aromatic systems.

    Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, similar to indolizine but with different chemical properties.

Uniqueness: [1,4]Thiazepino[5,6-b]indolizine is unique due to the fusion of the thiazepine and indolizine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

928615-91-2

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

[1,4]thiazepino[5,6-b]indolizine

InChI

InChI=1S/C11H8N2S/c1-2-5-13-9(3-1)7-10-11(13)8-14-6-4-12-10/h1-8H

InChI Key

YTOLJNIFIZRRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NC=CSC=C3N2C=C1

Origin of Product

United States

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